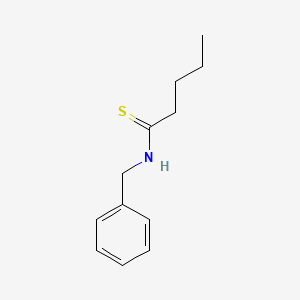![molecular formula C16H19ClN2 B14269069 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride CAS No. 160598-04-9](/img/structure/B14269069.png)
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride is a compound known for its unique chemical properties and applications. It is a derivative of pyridinium and is often used in various scientific research fields due to its fluorescent properties and ability to form intermolecular charge transfer states .
Preparation Methods
The synthesis of 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride typically involves the metathesization of 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium iodide with the sodium salt of the 3,5-dicarboxybenzenesulfonic acid . The compound can then be recrystallized from methanol to achieve high purity .
Chemical Reactions Analysis
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride is widely used in scientific research due to its unique properties:
Chemistry: It is used as a fluorescence probe to study the properties of various materials.
Biology: Its fluorescent properties make it useful in imaging and tracking biological molecules.
Medicine: It is used in the development of photofunctional materials for medical applications.
Industry: It is used in the development of nonlinear optical materials.
Mechanism of Action
The compound exerts its effects through its ability to form intermolecular charge transfer states when photoexcited . This property allows it to be used as a fluorescence probe and in the development of photofunctional materials. The molecular targets and pathways involved include the interaction with various biological molecules and materials to study their properties.
Comparison with Similar Compounds
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride is unique due to its specific structure and properties. Similar compounds include:
1-Methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium p-toluenesulfonate: Known for its use in nonlinear optical materials.
4-(Dimethylamino)benzophenone: Used in various chemical reactions and as a reagent.
These compounds share similar structural elements but differ in their specific applications and properties.
Properties
CAS No. |
160598-04-9 |
|---|---|
Molecular Formula |
C16H19ClN2 |
Molecular Weight |
274.79 g/mol |
IUPAC Name |
N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;chloride |
InChI |
InChI=1S/C16H19N2.ClH/c1-17(2)16-8-6-14(7-9-16)4-5-15-10-12-18(3)13-11-15;/h4-13H,1-3H3;1H/q+1;/p-1 |
InChI Key |
UAJIQKAOMGJWDB-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


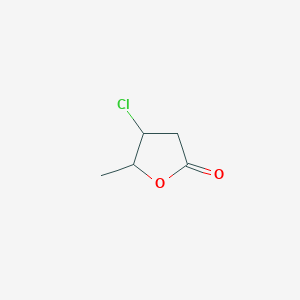
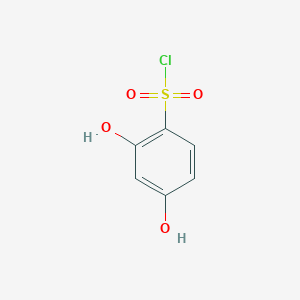
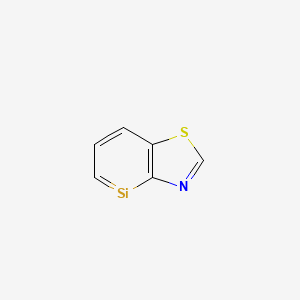
![(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine](/img/structure/B14269022.png)
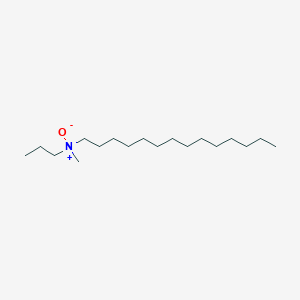

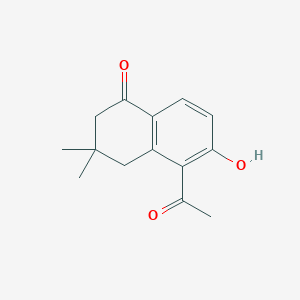
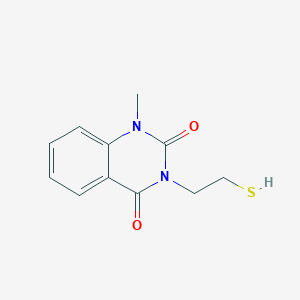
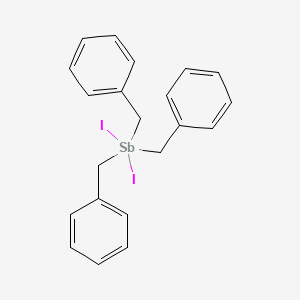
![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate](/img/structure/B14269053.png)
![Naphthalene, 1-[1-(trifluoromethyl)ethenyl]-](/img/structure/B14269061.png)

phosphanium chloride](/img/structure/B14269078.png)
